molecular formula C7H5BrClNO2S B6193732 5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene CAS No. 2092770-59-5

5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene

Cat. No.: B6193732
CAS No.: 2092770-59-5
M. Wt: 282.5
InChI Key:
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Description

5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, methylsulfanyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-bromo-2-chloro-1-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.

    Reduction: The major product is 5-bromo-2-chloro-1-(methylsulfanyl)-3-aminobenzene.

    Oxidation: Products include 5-bromo-2-chloro-1-(methylsulfinyl)-3-nitrobenzene and 5-bromo-2-chloro-1-(methylsulfonyl)-3-nitrobenzene.

Scientific Research Applications

5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-1-(methylsulfanyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-bromo-2-chloro-1-(methylsulfonyl)-3-nitrobenzene: Contains a sulfonyl group instead of a methylsulfanyl group, which affects its chemical reactivity and biological activity.

    5-bromo-2-chloro-1-(methylsulfinyl)-3-nitrobenzene:

Uniqueness

5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene involves the introduction of a bromine atom, a chlorine atom, a nitro group, and a methylsulfanyl group onto a benzene ring.", "Starting Materials": [ "4-methylthiophenol", "2-chloro-5-nitrochlorobenzene", "sodium hydroxide", "sodium methoxide", "sodium bicarbonate", "sodium nitrite", "hydrochloric acid", "sodium bromide", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitrochlorobenzene with nitric acid and sulfuric acid to form 2-chloro-5-nitro-3-nitrochlorobenzene.", "Step 2: Reduction of 2-chloro-5-nitro-3-nitrochlorobenzene with sodium dithionite to form 2-chloro-5-amino-3-nitrochlorobenzene.", "Step 3: Diazotization of 4-methylthiophenol with sodium nitrite and hydrochloric acid to form 4-methylthiophenol diazonium chloride.", "Step 4: Coupling of 4-methylthiophenol diazonium chloride with 2-chloro-5-amino-3-nitrochlorobenzene in the presence of sodium acetate to form 5-chloro-2-(methylsulfanyl)-1-nitro-3-phenylbenzene.", "Step 5: Bromination of 5-chloro-2-(methylsulfanyl)-1-nitro-3-phenylbenzene with sodium bromide and sulfuric acid to form 5-bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene." ] }

CAS No.

2092770-59-5

Molecular Formula

C7H5BrClNO2S

Molecular Weight

282.5

Purity

95

Origin of Product

United States

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